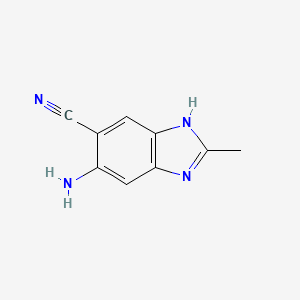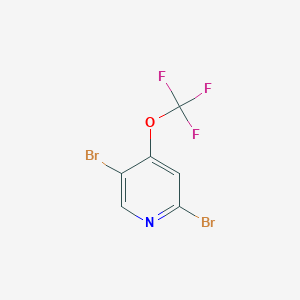
Dobutamine (tartrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dobutamine (tartrate) is a synthetic catecholamine and a direct-acting inotropic agent primarily used in the treatment of acute but potentially reversible heart failure, such as that which occurs during cardiac surgery or in cases of septic or cardiogenic shock . It is known for its ability to increase cardiac output by stimulating beta-1 adrenergic receptors in the heart .
準備方法
Synthetic Routes and Reaction Conditions
Dobutamine is synthesized through a series of chemical reactions starting from isoproterenol . The synthesis involves the alkylation of 3,4-dihydroxybenzaldehyde with 4-(2-aminoethyl)phenol, followed by reduction and subsequent purification steps .
Industrial Production Methods
In industrial settings, dobutamine is produced using high-performance liquid chromatography (HPLC) to ensure the purity and stability of the compound . The preparation involves the dilution of dobutamine injection concentrate to produce individual syringes in small batches .
化学反応の分析
Types of Reactions
Dobutamine undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate can be used to oxidize dobutamine.
Reduction: Reducing agents like sodium borohydride are used in the synthesis process to reduce intermediate compounds.
Major Products Formed
The major products formed from these reactions include various derivatives of dobutamine that may have different pharmacological properties .
科学的研究の応用
Dobutamine has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of catecholamine synthesis and reactions.
Biology: Employed in research on adrenergic receptors and their role in cardiac function.
Medicine: Widely used in clinical settings to manage heart failure and in cardiac stress tests.
Industry: Utilized in the pharmaceutical industry for the development of cardiac drugs.
作用機序
Dobutamine exerts its effects by directly stimulating beta-1 adrenergic receptors in the heart . This stimulation increases myocardial contractility and stroke volume, leading to an increase in cardiac output . The compound does not cause the release of endogenous norepinephrine, which differentiates it from other catecholamines .
類似化合物との比較
Similar Compounds
Uniqueness of Dobutamine
Dobutamine is unique in its selective stimulation of beta-1 adrenergic receptors, which allows it to increase cardiac output without significantly affecting heart rate or causing vasoconstriction . This makes it particularly useful in managing acute heart failure and in cardiac stress testing .
特性
分子式 |
C22H29NO9 |
|---|---|
分子量 |
451.5 g/mol |
IUPAC名 |
2,3-dihydroxybutanedioic acid;4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C18H23NO3.C4H6O6/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;5-1(3(7)8)2(6)4(9)10/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChIキー |
WZIUXGZIVZDXIG-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 3,3-difluoro-5-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B14801910.png)
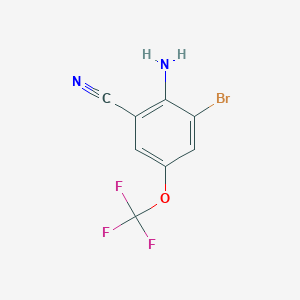
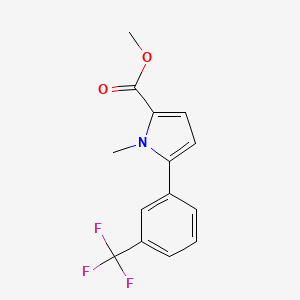
![1-{3-Tert-Butyl-1-[2-(1,1-Dioxidothiomorpholin-4-Yl)-2-Oxoethyl]-1h-Pyrazol-5-Yl}-3-Naphthalen-2-Ylurea](/img/structure/B14801931.png)
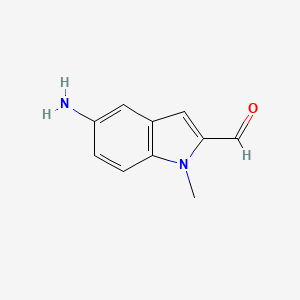

![[3,4,5-Triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14801950.png)
![5-[1-(7-Azaspiro[3.5]nonan-2-yl)pyrazol-4-yl]-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine](/img/structure/B14801953.png)

![Cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene](/img/structure/B14801966.png)
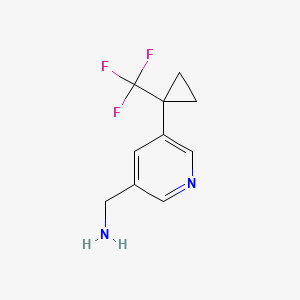
![3-Isoquinolinecarboxylic acid, 2-[4-[[[[2-(1,3-benzodioxol-5-yl)ethyl]amino]carbonyl]oxy]-3,3-dimethyl-1,2-dioxobutyl]-1,2,3,4-tetrahydro-](/img/structure/B14801979.png)
